p-Hydroxy PAC-1
CAS No.:
Cat. No.: VC0204891
Molecular Formula: C₂₃H₂₈N₄O₃
Molecular Weight: 408.49
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₈N₄O₃ |
---|---|
Molecular Weight | 408.49 |
Introduction
Chemical Structure and Properties
p-Hydroxy PAC-1 is characterized by the molecular formula C23H28N4O3 and has a molecular weight of 408.493 g/mol . The IUPAC name of this compound is 2-[4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide . The compound features a hydroxyl group on the phenyl ring, which distinguishes it from the parent compound PAC-1 (C23H28N4O2, molecular weight 392.503 g/mol) .
The structural characteristics of p-Hydroxy PAC-1 include:
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An ortho-hydroxy-N-acylhydrazone moiety, which is crucial for metal chelation
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A piperazine ring system
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A 4-hydroxyphenyl group attached to the piperazine ring
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An allyl group on the benzene ring adjacent to the hydrazone
The addition of the hydroxyl group to the phenyl ring increases the polarity of the molecule compared to PAC-1, potentially affecting its solubility, protein binding, and bioavailability.
Property | p-Hydroxy PAC-1 | PAC-1 |
---|---|---|
Molecular Formula | C23H28N4O3 | C23H28N4O2 |
Molecular Weight | 408.493 g/mol | 392.503 g/mol |
Additional Group | 4-hydroxyphenyl | Phenyl |
State | Solid | Solid |
Shipping Temperature | Room Temperature | Room Temperature |
Relationship to PAC-1
To understand the significance of p-Hydroxy PAC-1, it is important to consider its relationship to the parent compound PAC-1. PAC-1 was the first procaspase-activating compound discovered in Professor Paul Hergenrother's laboratory at the University of Illinois at Urbana–Champaign . It functions by activating procaspase-3 to caspase-3, which initiates a cascade of cellular events leading to apoptosis .
The mechanism of PAC-1 involves the chelation of inhibitory zinc ions from procaspase-3, allowing it to autoactivate . This ability is attributed to the ortho-hydroxy-N-acylhydrazone moiety, which participates in metal chelation . Studies have demonstrated that PAC-1 has a dissociation constant of approximately 52 ± 2 nM for zinc .
Deuterated Variant: p-Hydroxy-PAC-1-d8
A deuterated version of p-Hydroxy PAC-1, known as p-Hydroxy-PAC-1-d8, has been synthesized for research purposes . This compound has the molecular formula C23D8H20N4O3 and a molecular weight of 416.543 g/mol . The deuterium atoms are positioned specifically on the piperazine ring, as indicated by the IUPAC name: N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[(4-hydroxyphenyl)methyl]piperazin-1-yl]acetamide .
Deuterated compounds are valuable in various research applications, including:
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Mass spectrometry-based quantification
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Metabolic studies
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Pharmacokinetic investigations
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Structural elucidation
The strategic placement of deuterium atoms in p-Hydroxy-PAC-1-d8 allows researchers to track the compound in biological systems and distinguish it from endogenous molecules or metabolites.
Research Applications
p-Hydroxy PAC-1 and its deuterated variant have several potential applications in research:
Cancer Research
Given the role of PAC-1 in activating procaspase-3 and inducing apoptosis in cancer cells, p-Hydroxy PAC-1 may serve as an alternative or improved compound for cancer research. The structural modification might provide different pharmacological properties, such as enhanced selectivity or reduced toxicity.
Analytical Standards
p-Hydroxy PAC-1 and particularly p-Hydroxy-PAC-1-d8 can function as analytical standards for quantification and identification purposes. The deuterated variant is especially useful as an internal standard in mass spectrometry-based analyses .
Structure-Activity Relationship Studies
p-Hydroxy PAC-1 contributes to the understanding of structure-activity relationships among PAC-1 derivatives. Comparing the biological activities of PAC-1 and its hydroxylated derivative provides insights into the importance of specific functional groups for procaspase activation.
Studies on PAC-1 derivatives have shown that structural modifications can significantly impact both zinc binding affinity and procaspase-3 activation potential. For example, removal of the phenolic hydroxyl group (as in the compound PAC-1a) abolishes zinc binding activity and procaspase-3 activation .
Product | Format | Storage Condition | Shipping Condition |
---|---|---|---|
p-Hydroxy PAC-1 | Neat solid | Variable by supplier | Room temperature |
p-Hydroxy-PAC-1-d8 | Neat solid | Variable by supplier | Room temperature |
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